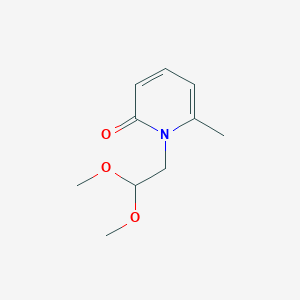

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one

Description

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS: 1509525-33-0) is a dihydropyridinone derivative characterized by a six-membered heterocyclic ring containing a ketone group at position 2 and substituents at positions 1 and 4. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . Limited data are available on its physical properties (e.g., melting/boiling points), but its structural features suggest utility in medicinal chemistry or as a synthetic intermediate.

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8-5-4-6-9(12)11(8)7-10(13-2)14-3/h4-6,10H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEDYKHXDYLZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509525-33-0 | |

| Record name | 1-(2,2-dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of 2,2-dimethoxyethane-1-amine with appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene, followed by cyclization to form the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydropyridinone scaffold is versatile, with modifications altering reactivity, solubility, and biological activity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

This may improve solubility in polar solvents . Hydroxymethyl () and amino () groups introduce sites for derivatization or hydrogen bonding, useful in drug design.

Heterocyclic Variations: The pyrimidinone core in replaces the pyridinone ring, altering aromaticity and conjugation. Pyrimidinones are common in kinase inhibitors, suggesting divergent applications compared to pyridinones.

Molecular Weight and Lipophilicity :

Biological Activity

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a compound with the molecular formula and a molecular weight of 197.23 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity based on various studies and data sources.

- Molecular Formula :

- Molecular Weight : 197.23 g/mol

- CAS Number : 1509525-33-0

- Structure : The chemical structure includes a dihydropyridinone ring, which is significant for its biological interactions.

The biological activity of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : By inhibiting MAO activity, it may help in preserving levels of neurotransmitters in the brain, which could be beneficial in treating neurodegenerative diseases .

- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, potentially reducing oxidative stress in cells .

- Anti-inflammatory Potential : There is evidence that dihydropyridine derivatives can exhibit anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory disorders .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Study : A study conducted on rodent models demonstrated that administration of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one resulted in significant preservation of dopamine levels following neurotoxic insults. This suggests a protective role against neurodegeneration .

- Oxidative Stress Assessment : In vitro assays showed that the compound exhibited antioxidant properties by scavenging free radicals more effectively than standard antioxidants such as ascorbic acid. This finding highlights its potential utility in managing oxidative stress-related conditions .

- Inflammatory Response : Another study evaluated the anti-inflammatory effects of related dihydropyridine compounds and found a significant reduction in pro-inflammatory cytokines when treated with these compounds, indicating similar potential for 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.